molecular formula C14H20N2O3 B15029836 2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid

2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid

Cat. No.: B15029836
M. Wt: 264.32 g/mol
InChI Key: NFBMQDQOLFFYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid is a compound with a complex structure that includes a pyridine ring, an amino group, and a hexanoic acid chain

Preparation Methods

The synthesis of 2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid typically involves the acylation of 2-aminopyridine with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[3-Oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-[3-oxo-3-(pyridin-2-ylamino)propyl]hexanoic acid

InChI

InChI=1S/C14H20N2O3/c1-2-3-6-11(14(18)19)8-9-13(17)16-12-7-4-5-10-15-12/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

NFBMQDQOLFFYJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NC1=CC=CC=N1)C(=O)O

Origin of Product

United States

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